molecular formula C20H14ClNO4 B11416088 8-[(E)-(4-chlorophenyl)(hydroxyimino)methyl]-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one

8-[(E)-(4-chlorophenyl)(hydroxyimino)methyl]-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one

Cat. No.: B11416088
M. Wt: 367.8 g/mol
InChI Key: CMZRRZPSKLLAMU-RELWKKBWSA-N
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Description

8-[(E)-(4-chlorophenyl)(hydroxyimino)methyl]-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one is a complex organic compound with a unique structure that combines a furochromenone core with a chlorophenyl and hydroxyimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(E)-(4-chlorophenyl)(hydroxyimino)methyl]-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Furochromenone Core: This step involves the cyclization of a suitable precursor to form the furochromenone core. The reaction conditions often include the use of a strong acid or base as a catalyst and heating to promote cyclization.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a chlorophenyl halide reacts with the furochromenone core in the presence of a base.

    Addition of the Hydroxyimino Group: The hydroxyimino group is added through an oximation reaction, where a hydroxylamine derivative reacts with the aldehyde or ketone group on the furochromenone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-[(E)-(4-chlorophenyl)(hydroxyimino)methyl]-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups using nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.

Major Products Formed

    Oxidation: Corresponding oxides or quinones.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-[(E)-(4-chlorophenyl)(hydroxyimino)methyl]-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.

    Biological Studies: The compound is used in studies to understand its interaction with biological molecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 8-[(E)-(4-chlorophenyl)(hydroxyimino)methyl]-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar core structure and exhibit comparable biological activities.

    Coumarin Derivatives: Coumarins have a similar lactone structure and are known for their diverse pharmacological properties.

Uniqueness

8-[(E)-(4-chlorophenyl)(hydroxyimino)methyl]-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one is unique due to the combination of its furochromenone core with the chlorophenyl and hydroxyimino groups

Properties

Molecular Formula

C20H14ClNO4

Molecular Weight

367.8 g/mol

IUPAC Name

8-[(E)-C-(4-chlorophenyl)-N-hydroxycarbonimidoyl]-4,9-dimethylfuro[2,3-h]chromen-2-one

InChI

InChI=1S/C20H14ClNO4/c1-10-9-16(23)26-20-14(10)7-8-15-17(20)11(2)19(25-15)18(22-24)12-3-5-13(21)6-4-12/h3-9,24H,1-2H3/b22-18+

InChI Key

CMZRRZPSKLLAMU-RELWKKBWSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC3=C2C(=C(O3)/C(=N/O)/C4=CC=C(C=C4)Cl)C

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC3=C2C(=C(O3)C(=NO)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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